molecular formula C32H59ClN2O6S B601424 Clindamycin Myristate CAS No. 1123211-66-4

Clindamycin Myristate

Cat. No.: B601424
CAS No.: 1123211-66-4
M. Wt: 635.34
Attention: For research use only. Not for human or veterinary use.
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Description

Clindamycin Myristate is a derivative of clindamycin, a lincosamide antibiotic. Clindamycin is widely used to treat various bacterial infections, particularly those caused by anaerobic bacteria and certain gram-positive bacteria. This compound is a prodrug, meaning it is converted into the active form, clindamycin, in the body. This compound is designed to improve the pharmacokinetic properties of clindamycin, such as its absorption and distribution.

Mechanism of Action

Target of Action

Clindamycin Myristate primarily targets the 50S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, which is essential for bacterial growth and survival .

Mode of Action

This compound disrupts protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to this compound’s three-dimensional structure, which closely resembles the 3’-ends of L-Pro-Met-tRNA and deacylated-tRNA during the peptide elongation cycle .

Biochemical Pathways

This compound disrupts crucial biochemical pathways by binding to specific targets, thereby preventing cell growth and, in the case of bactericidal agents, causing cell death . By disrupting bacterial protein synthesis, this compound causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Pharmacokinetics

This compound has a relatively short T max and half-life, necessitating administration every six hours to ensure adequate antibiotic concentrations . The elimination half-life of this compound is about 3 hours in adults and 2.5 hours in children . Half-life is increased to approximately 4 hours in the elderly .

Result of Action

This compound is effective for treating serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria . By disrupting bacterial protein synthesis, this compound causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Action Environment

The efficacy of this compound can be influenced by local resistance patterns. For instance, it can be used for infections (e.g., skin and soft-tissue infections) in communities where community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) is common . Whether this compound is useful depends on local resistance patterns .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin Myristate typically involves the esterification of clindamycin with myristic acid. The reaction is usually carried out in the presence of a catalyst, such as a strong acid (e.g., sulfuric acid) or a coupling agent (e.g., dicyclohexylcarbodiimide). The reaction conditions often include:

    Temperature: Typically around 60-80°C.

    Solvent: Anhydrous solvents like dichloromethane or chloroform.

    Reaction Time: Several hours to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Esterification: Using large reactors to mix clindamycin and myristic acid with the catalyst.

    Purification: The product is purified through techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products.

    Quality Control: Ensuring the final product meets the required purity and quality standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions: Clindamycin Myristate undergoes several types of chemical reactions, including:

    Hydrolysis: In the body, this compound is hydrolyzed to release the active clindamycin.

    Oxidation and Reduction: These reactions are less common but can occur under specific conditions, altering the chemical structure and activity of the compound.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in aqueous environments, often catalyzed by enzymes such as esterases.

    Oxidation: Can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used, although this is less common for this compound.

Major Products:

    Hydrolysis: Produces clindamycin and myristic acid.

    Oxidation and Reduction: Can lead to various oxidized or reduced derivatives, depending on the specific conditions and reagents used.

Scientific Research Applications

Clindamycin Myristate has several applications in scientific research, including:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its pharmacokinetic properties and its ability to deliver clindamycin more effectively.

    Medicine: Explored for its potential to treat bacterial infections with improved efficacy and reduced side effects compared to clindamycin alone.

    Industry: Utilized in the formulation of topical and systemic antibiotic treatments.

Comparison with Similar Compounds

  • Clindamycin Phosphate
  • Lincomycin
  • Erythromycin
  • Azithromycin
  • Clarithromycin

Properties

IUPAC Name

[(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H59ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-19-25(36)40-30-28(38)27(37)29(41-32(30)42-5)26(22(3)33)34-31(39)24-20-23(18-7-2)21-35(24)4/h22-24,26-30,32,37-38H,6-21H2,1-5H3,(H,34,39)/t22?,23?,24-,26?,27-,28?,29?,30?,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGULCXDJBDOAKJ-MSSIQXSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H59ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Can you elaborate on the analytical method used to identify Clindamycin Myristate and other impurities?

A: The researchers utilized a sophisticated technique called HPLC-ESI-MSn. [] Here's a breakdown:

  • HPLC (High-Performance Liquid Chromatography): This technique separates the components of a mixture based on their chemical properties. The researchers used a specific type of column called ZORBAX SB-C8, which is suitable for separating compounds like this compound. []
  • MSn (Multi-stage Mass Spectrometry): This powerful technique analyzes the mass-to-charge ratio of ions and fragments them further to reveal their structural information. By analyzing the fragmentation patterns, researchers were able to deduce the structure of this compound. []

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